

Spectroscopic Characterization of Sulfaclozine Sodium: A Technical Guide

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Compound of Interest

Compound Name: Sulfaclozine sodium

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This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of **sulfaclozine sodium**, a crucial sulfonamide antibacterial agent. This document outlines the key spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and tabulated quantitative data to support robust analytical development and quality control.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of **sulfaclozine sodium**, based on the absorption of ultraviolet and visible light by its chromophoric structures.

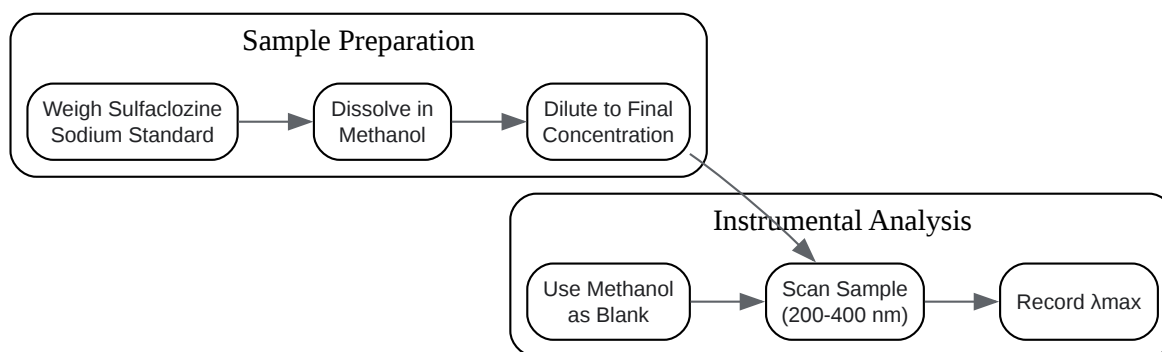
Table 1: UV-Vis Spectroscopic Data for **Sulfaclozine Sodium**

Parameter	Value	Solvent/Medium
λ_{max} 1	261 nm ^[1]	Methanol
λ_{max} 2	323 nm ^[1]	Methanol

Experimental Protocol: UV-Vis Analysis

A standard protocol for the UV-Vis analysis of **sulfaclozine sodium** is as follows:

- Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Accurately weigh approximately 25 mg of **sulfaclozine sodium** reference standard.
 - Dissolve the standard in a suitable solvent, such as methanol, in a 100 mL volumetric flask and dilute to volume to obtain a stock solution.
 - Further dilute the stock solution with the same solvent to achieve a final concentration within the linear range of the instrument (e.g., 10 µg/mL).
- Data Acquisition:
 - Scan the sample solution over a wavelength range of 200-400 nm.
 - Use the solvent as a blank for baseline correction.
 - Record the absorbance maxima (λ_{max}).



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*UV-Vis analysis workflow for **sulfaclozine sodium**.*

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the **sulfaclozine sodium** molecule, aiding in its structural confirmation.

Table 2: FT-IR Spectral Data for **Sulfaclozine Sodium**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3450 - 3300	N-H stretching (primary amine)
3300 - 3200	N-H stretching (sulfonamide)
1620 - 1580	N-H bending (primary amine)
1590 - 1450	C=C stretching (aromatic rings)
1350 - 1310	Asymmetric SO ₂ stretching
1170 - 1140	Symmetric SO ₂ stretching
~900	S-N stretching

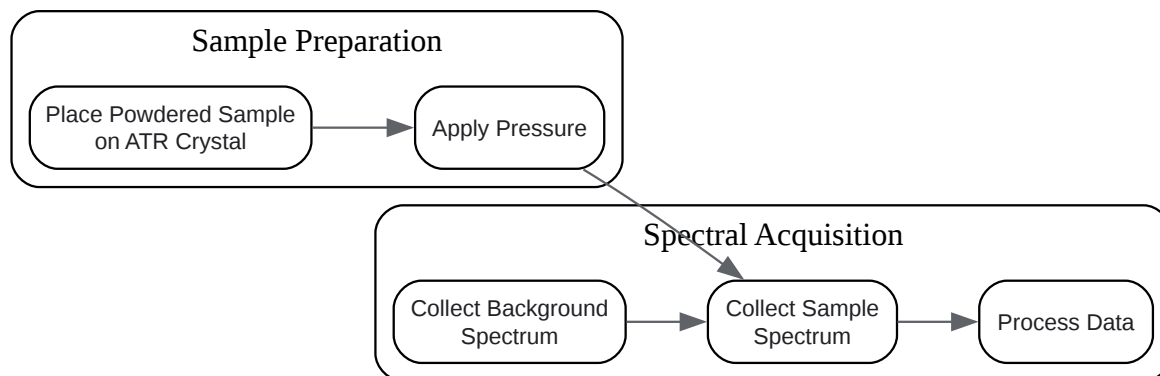
Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

Experimental Protocol: FT-IR Analysis

A common method for obtaining an FT-IR spectrum of solid **sulfaclozine sodium** is using the Attenuated Total Reflectance (ATR) technique.

- Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory (e.g., diamond crystal).
- Sample Preparation:
 - Place a small amount of the powdered **sulfaclozine sodium** sample directly onto the ATR crystal.

- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over a range of 4000-650 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform peak picking to identify the wavenumbers of the absorption bands.



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*ATR-FTIR analysis workflow for **sulfaclozine sodium**.*

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural elucidation of **sulfaclozine sodium**, providing detailed information about the chemical environment of each proton and carbon atom. While a Certificate of Analysis confirms the structure of **sulfaclozine**

sodium via ^1H NMR, specific public domain spectral data with assignments is not readily available. The following tables provide expected chemical shift ranges based on the known structure.

Table 3: Predicted ^1H NMR Spectral Data for **Sulfaclozine Sodium**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic protons (aminophenyl ring)	6.5 - 8.0	Doublets
Pyrazine ring protons	8.0 - 8.5	Singlets
Amine protons ($-\text{NH}_2$)	5.0 - 6.0	Broad singlet
Sulfonamide proton ($-\text{SO}_2\text{NH}-$)	10.0 - 12.0	Broad singlet

Table 4: Predicted ^{13}C NMR Spectral Data for **Sulfaclozine Sodium**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aromatic carbons (aminophenyl ring)	110 - 155
Pyrazine ring carbons	130 - 160

Experimental Protocol: NMR Analysis

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Accurately weigh 5-10 mg of **sulfaclozine sodium**.
 - Dissolve the sample in a suitable deuterated solvent (e.g., $\text{DMSO}-d_6$) in a standard 5 mm NMR tube.
- Data Acquisition:

- Acquire the ^1H NMR spectrum.
- Acquire the ^{13}C NMR spectrum, often using broadband proton decoupling.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is employed for the confirmation of the molecular weight and for fragmentation analysis, which can be used for structural verification and in metabolic studies.

Table 5: LC-MS/MS Data for Sulfaclozine

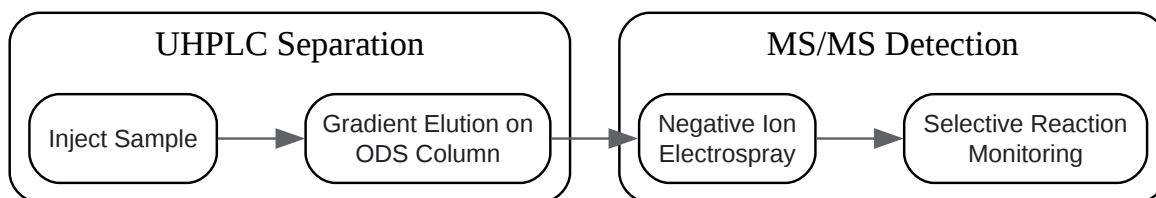
Parameter	Value
Precursor Ion $[\text{M}+\text{H}]^+$ (m/z)	285.0208
Major Fragment Ions (m/z)	156.0118, 108.0457, 92.0498

Experimental Protocol: UHPLC-MS/MS Analysis

A published method for the analysis of sulfaclozine (referred to as sulfachloropyrazine) in plasma provides the following experimental details:

- Instrumentation: An ultra-high performance liquid chromatograph coupled to a tandem mass spectrometer (UHPLC-MS/MS).
- Chromatographic Conditions:
 - Column: Octadecylsilyl (ODS) column.
 - Mobile Phase: Gradient elution with 1 mM ammonium formate in water containing 0.1% formic acid and a mixture of acetonitrile/methanol (v/v, 1:1).
 - Flow Rate: 0.2 mL/min.
- Mass Spectrometric Conditions:
 - Ionization Mode: Negative Ion Mode.

- Detection: Selective Reaction Monitoring (SRM).



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UHPLC-MS/MS analysis workflow for sulfaclozine.

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References

- 1. caymanchem.com [caymanchem.com]
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